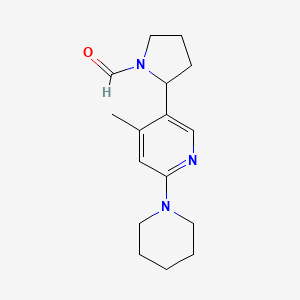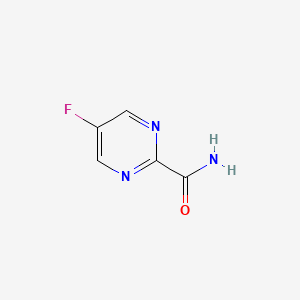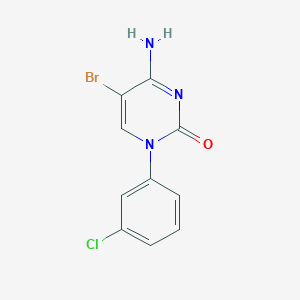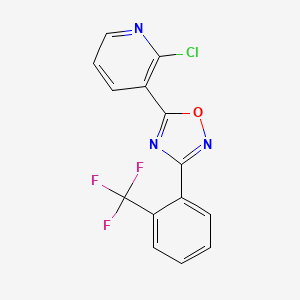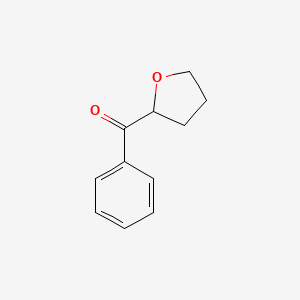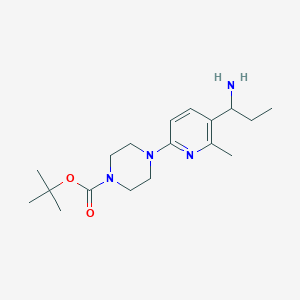
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine ring with an aminopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include tert-butyl chloroformate, amines, and pyridine derivatives.
化学反応の分析
Types of Reactions
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the methyl group on the pyridine ring. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C18H30N4O2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
tert-butyl 4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-6-15(19)14-7-8-16(20-13(14)2)21-9-11-22(12-10-21)17(23)24-18(3,4)5/h7-8,15H,6,9-12,19H2,1-5H3 |
InChIキー |
NSESTFBJLVDLOI-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)

